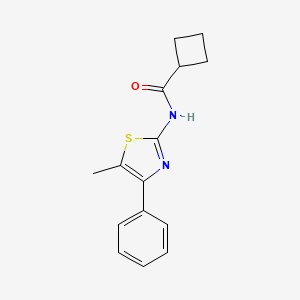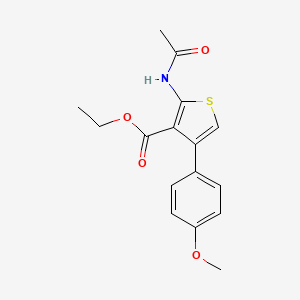![molecular formula C20H32N2O3 B5725468 4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical name, CYT387, and has been shown to have significant biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of CYT387 involves its ability to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that regulate cell growth and differentiation. By inhibiting these enzymes, CYT387 can prevent the overgrowth of certain cells that contribute to the development of diseases such as myeloproliferative neoplasms.
Biochemical and Physiological Effects:
CYT387 has been shown to have significant biochemical and physiological effects in laboratory experiments. In addition to its ability to inhibit JAK enzymes, this compound has been shown to reduce the production of certain cytokines that contribute to inflammation and other immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CYT387 in laboratory experiments is its ability to selectively target JAK enzymes, making it a more effective and specific treatment than other compounds that target multiple signaling pathways. However, one limitation of using CYT387 is that it may have off-target effects on other enzymes and signaling pathways, which could lead to unintended side effects.
Orientations Futures
There are several potential future directions for research involving CYT387. One area of interest is the development of more selective JAK inhibitors that can target specific isoforms of these enzymes. Another area of research is the use of CYT387 in combination with other compounds to enhance its therapeutic effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of CYT387 in treating various diseases and disorders.
Méthodes De Synthèse
The synthesis of CYT387 involves several steps, including the reaction of 4-bromo-2,6-dimethoxyphenol with cycloheptylamine to form 4-(cycloheptylamino)-2,6-dimethoxyphenol. This intermediate is then reacted with formaldehyde and piperazine to form the final product, 4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol.
Applications De Recherche Scientifique
CYT387 has been studied for its potential use in treating various diseases and disorders, including myeloproliferative neoplasms, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activity of certain enzymes and cytokines that play a role in these conditions, making it a promising candidate for further research.
Propriétés
IUPAC Name |
4-[(4-cycloheptylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-24-18-13-16(14-19(25-2)20(18)23)15-21-9-11-22(12-10-21)17-7-5-3-4-6-8-17/h13-14,17,23H,3-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHRAXJEYRZQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Cycloheptylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

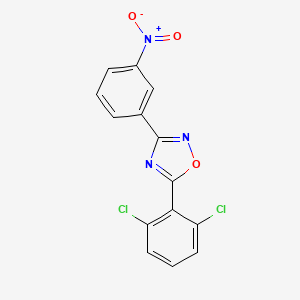
![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)
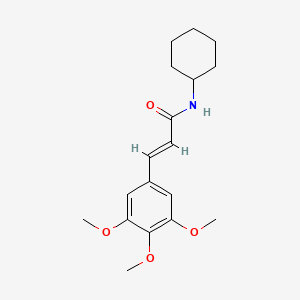
![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)
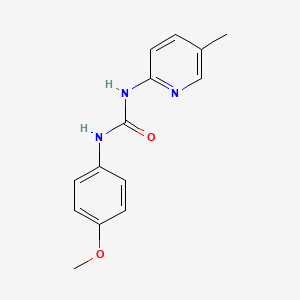
![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
